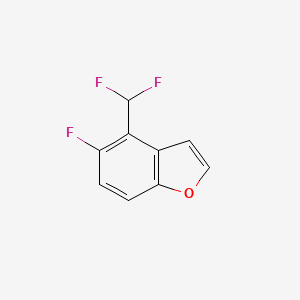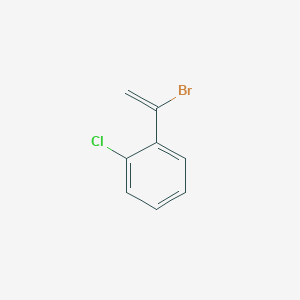
1-(1-Bromovinyl)-2-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromovinyl)-2-chlorobenzene is an organic compound characterized by the presence of a bromovinyl group attached to a chlorobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-2-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of vinyltrimethylsilane followed by dehydrohalogenation in the presence of an amine base. Another method includes the coupling of 1-arylvinyl halides with Grignard reagents using iron/copper co-catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bromovinyl)-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cycloaddition Reactions: It serves as a dienophile in [4+2] cycloaddition reactions.
Lithium-Halogen Exchange: This compound can undergo lithium-halogen exchange reactions in the presence of alkyllithium.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Cycloaddition: Palladium-catalyzed reactions are often used.
Lithium-Halogen Exchange: Alkyllithium reagents are employed under low-temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield complex cyclic structures, while substitution reactions produce various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(1-Bromovinyl)-2-chlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including anticancer properties.
Medicine: The compound is explored for its potential use in drug development due to its unique reactivity.
Industry: It is utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 1-(1-Bromovinyl)-2-chlorobenzene exerts its effects involves its reactivity towards various nucleophiles and electrophiles. The bromovinyl group can undergo addition reactions, while the chlorobenzene ring can participate in electrophilic aromatic substitution reactions . These reactions are facilitated by the electron-withdrawing nature of the bromine and chlorine atoms, which activate the benzene ring towards nucleophilic attack.
Comparación Con Compuestos Similares
- 1-(1-Bromovinyl)-2-fluorobenzene
- 1-(1-Bromovinyl)-2-iodobenzene
- 1-(1-Bromovinyl)-2-methylbenzene
Comparison: 1-(1-Bromovinyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns compared to its analogs. The combination of these halogens enhances its electrophilic and nucleophilic substitution potential, making it a versatile compound in organic synthesis.
Propiedades
Fórmula molecular |
C8H6BrCl |
|---|---|
Peso molecular |
217.49 g/mol |
Nombre IUPAC |
1-(1-bromoethenyl)-2-chlorobenzene |
InChI |
InChI=1S/C8H6BrCl/c1-6(9)7-4-2-3-5-8(7)10/h2-5H,1H2 |
Clave InChI |
AHIJXCXSTQNQLI-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)
![3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13702629.png)

![1-heptyl-3-[2-(heptylcarbamoylamino)cyclohexyl]urea](/img/structure/B13702634.png)
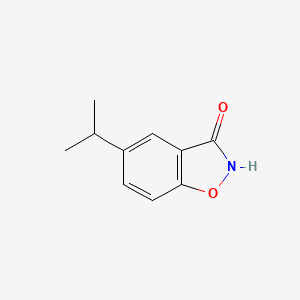
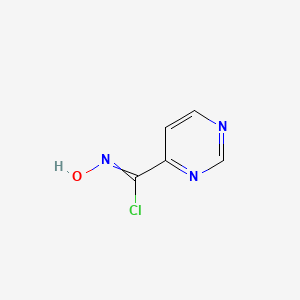

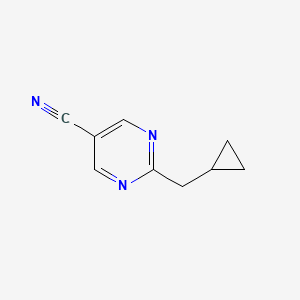
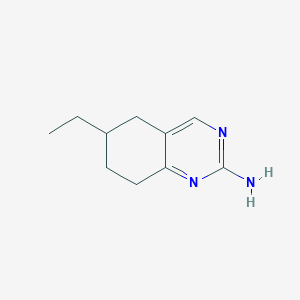
![6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13702678.png)
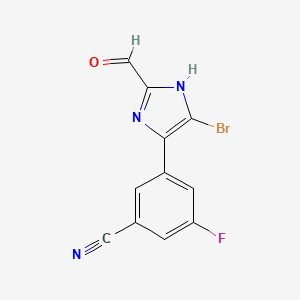
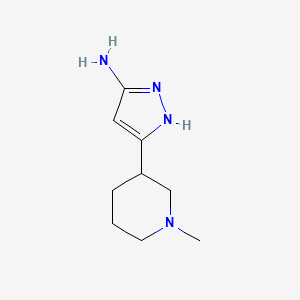
![6-[(Tert-butyloxycarbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylic acid benzyl ester](/img/structure/B13702709.png)
